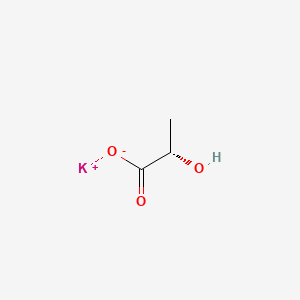

L-乳酸カリウム

概要

説明

Potassium L-lactate is the potassium salt of L-lactic acid, with the chemical formula KC₃H₅O₃. It appears as a clear, hygroscopic, syrupy liquid suspension that is typically 60% solids. This compound is produced by neutralizing lactic acid, which is fermented from a sugar source. Potassium L-lactate is commonly used in various industries, including food, pharmaceuticals, and personal care products, due to its antimicrobial properties and ability to extend shelf life .

科学的研究の応用

Potassium L-lactate has a wide range of applications in scientific research:

Chemistry: It is used as a buffering agent and a precursor in the synthesis of other chemicals.

Biology: Potassium L-lactate plays a role in cellular metabolism and is used in studies related to glycolysis and fermentation.

Medicine: It is used in intravenous solutions to restore electrolyte balance and as an alkalinizing agent.

Industry: Potassium L-lactate is used in food preservation, cosmetics, and personal care products due to its antimicrobial properties .

作用機序

Target of Action

Potassium L-lactate primarily targets cells in the human body, particularly in tissues that can produce lactate under anaerobic conditions . It is also used in the food industry, where it targets bacteria, inhibiting their growth and extending the product’s freshness .

Mode of Action

Potassium L-lactate interacts with its targets by entering cells via the monocarboxylate transporter (MCT) protein shuttle system . The conversion of lactate to and from pyruvate is governed by specific lactate dehydrogenase isoforms . In the food industry, Potassium L-lactate has a broad antimicrobial action and is effective at inhibiting most spoilage and pathogenic bacteria .

Biochemical Pathways

Potassium L-lactate affects the glycolysis pathway and the Cori cycle . Under anaerobic conditions, glucose is converted into pyruvate, which is then converted into lactate to produce energy for the cells . Lactate then enters the Cori cycle, where it serves as a substrate for gluconeogenesis .

Pharmacokinetics

Potassium L-lactate is metabolized predominantly in the liver (60%) and kidney (30%) . Half of it is converted into glucose (gluconeogenesis), and the other half into CO2 and water (citric acid cycle) . This results in no net acid accumulation but requires aerobic metabolism . The small amount of lactate that is renally filtered is fully reabsorbed .

Result of Action

The molecular and cellular effects of Potassium L-lactate’s action include the production of energy for cells under anaerobic conditions , the inhibition of bacterial growth in food products , and the extension of product freshness .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Potassium L-lactate. For example, in the food industry, the effectiveness of Potassium L-lactate as a preservative can be influenced by factors such as temperature and pH . In the human body, the action of Potassium L-lactate can be influenced by factors such as the presence of oxygen (affecting the switch between aerobic and anaerobic conditions) and the functioning of the liver and kidneys (affecting the metabolism and elimination of lactate) .

生化学分析

Biochemical Properties

Potassium L-lactate plays a significant role in biochemical reactions. It is a product of anaerobic glycolysis and has shown to be an important indicator of the cellular metabolic status . It can be associated with diverse cellular effects .

Cellular Effects

The presence of Potassium L-lactate in cells influences various cellular processes. It is an indicator of the cellular metabolic status and can be associated with diverse cellular effects . The concentration of Potassium L-lactate in the blood reflects the balance between lactate production and clearance .

Molecular Mechanism

At the molecular level, Potassium L-lactate exerts its effects through its interactions with various biomolecules. The conversion of pyruvate to and from lactate is linked with NAD+ and NADH . This process involves the enzyme lactate dehydrogenase (LDH), which converts pyruvate to lactic acid under anaerobic conditions .

Temporal Effects in Laboratory Settings

The effects of Potassium L-lactate can change over time in laboratory settings. For instance, the balance between lactate production and clearance can be affected by the failure of oxidative mechanisms .

Metabolic Pathways

Potassium L-lactate is involved in several metabolic pathways. It is a product of anaerobic glycolysis . The conversion of pyruvate to and from lactate, which involves Potassium L-lactate, is linked with NAD+ and NADH .

準備方法

Synthetic Routes and Reaction Conditions: Potassium L-lactate is synthesized by neutralizing L-lactic acid with a high-purity potassium source. The reaction typically involves the addition of potassium hydroxide to L-lactic acid, resulting in the formation of potassium L-lactate and water. The reaction is carried out under controlled conditions to ensure the purity and concentration of the final product .

Industrial Production Methods: In industrial settings, potassium L-lactate is produced through the fermentation of sugars obtained from renewable resources. The fermentation process involves the use of specific bacterial strains that convert sugars into L-lactic acid. The resulting lactic acid is then neutralized with potassium hydroxide to produce potassium L-lactate. The product is concentrated to contain up to 78% solids .

化学反応の分析

Types of Reactions: Potassium L-lactate undergoes various chemical reactions, including:

Oxidation: Potassium L-lactate can be oxidized to produce pyruvate and hydrogen peroxide.

Reduction: It can be reduced to form propionic acid under specific conditions.

Substitution: Potassium L-lactate can participate in substitution reactions where the lactate ion is replaced by other anions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various acids and bases can facilitate substitution reactions.

Major Products Formed:

Oxidation: Pyruvate and hydrogen peroxide.

Reduction: Propionic acid.

Substitution: Various lactate derivatives depending on the substituting agent

類似化合物との比較

Sodium L-lactate: Similar to potassium L-lactate but uses sodium instead of potassium. It has similar applications but different ionic properties.

Calcium L-lactate: Used in food and pharmaceuticals, offering calcium supplementation along with lactate.

Magnesium L-lactate: Provides magnesium supplementation and is used in various health products.

Uniqueness of Potassium L-lactate: Potassium L-lactate is unique due to its specific ionic properties, making it particularly effective in applications requiring potassium supplementation. Its antimicrobial properties and ability to act as an alkalinizing agent further distinguish it from other lactate salts .

生物活性

Potassium L-lactate, the potassium salt of L-lactic acid, is a compound with various biological activities and applications, particularly in the fields of food preservation, dermatology, and neuroprotection. This article provides an overview of its biological activities, supported by research findings, case studies, and data tables.

Overview of Potassium L-Lactate

Potassium L-lactate is produced naturally as a by-product of glycolysis and is recognized for its safety and efficacy as a food preservative. It has high water-holding capacity and buffering properties, making it suitable for various applications in food and personal care products .

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of L-lactate. Research indicates that L-lactate can protect neurons against excitotoxicity, a process where excessive stimulation by neurotransmitters like glutamate leads to neuronal injury or death.

- ATP Production : L-lactate enhances ATP production, which is crucial for maintaining cellular energy levels during excitotoxic events. This increase in ATP is linked to the activation of purinergic receptors that contribute to neuroprotection .

- Cell Signaling : L-lactate acts as a signaling molecule that triggers protective cellular pathways involving ATP release and activation of P2Y receptors associated with the PI3-kinase pathway. This cascade ultimately leads to the activation of K_ATP channels, which are vital for neuronal survival under stress conditions .

Case Study: Glutamate-Induced Excitotoxicity

In an experimental model using mouse cortical neurons, the application of glutamate resulted in significant neuronal death (65%). However, when L-lactate was present, neuronal death decreased to 32%, demonstrating its protective effect against excitotoxicity .

Hydration Effects in Dermatology

Potassium L-lactate has been shown to enhance skin hydration by increasing the interaction between water molecules and skin proteins. This effect is attributed to its ability to act as a natural moisturizing factor (NMF), which helps maintain skin barrier function .

Comparative Study: Potassium vs. Sodium Lactate

A study comparing potassium lactate with sodium lactate found that potassium lactate significantly increased stratum corneum water content more effectively than sodium lactate. This suggests that potassium lactate could be a preferable ingredient in skincare formulations aimed at improving hydration without the negative effects associated with sodium .

Applications in Food Preservation

Potassium L-lactate serves as an effective preservative in food products. It allows for sodium reduction while maintaining antimicrobial properties. For instance, in salami production, using potassium lactate enabled a 30% reduction in sodium content without compromising antimicrobial activity .

Data Summary Table

特性

IUPAC Name |

potassium;(2S)-2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3.K/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/t2-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHZLMBHDXVLRIX-DKWTVANSSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)[O-])O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5KO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074379 | |

| Record name | Potassium L-Lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85895-78-9 | |

| Record name | Potassium (S)-lactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085895789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-hydroxy-, potassium salt (1:1), (2S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium L-Lactate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium (S)-lactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.655 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM LACTATE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DY5YM0QKQ0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Potassium L-lactate influence bacterial metabolism?

A: Research suggests that Potassium L-lactate can contribute to the generation of an electrochemical proton gradient across the bacterial cytoplasmic membrane. This occurs through a process called the "energy-recycling model" where L-lactate is transported out of the bacterial cell in conjunction with protons. [] This mechanism has been observed in Escherichia coli, where the stoichiometry of H+/L-lactate efflux varies based on the external pH, suggesting a role for protonation of the lactate carrier protein. []

Q2: What is the impact of Potassium L-lactate on hydrogen peroxide production in Streptococcus gordonii?

A: Studies have demonstrated that Potassium L-lactate can stimulate hydrogen peroxide production in Streptococcus gordonii. [] This effect was observed at concentrations ranging from 10 to 50 mM. This finding suggests a potential role for Potassium L-lactate in influencing the ecological dynamics of the oral environment, where hydrogen peroxide produced by S. gordonii can have antagonistic effects on other bacterial species. []

Q3: Are there any links between Potassium L-lactate and exercise-induced muscle damage in horses?

A: Research exploring the effect of potassium depletion on muscle damage in horses found that administering furosemide and sodium bicarbonate, which can lead to potassium depletion, resulted in a significant increase in serum creatine phosphokinase (CK) activity post-exercise compared to control groups. [] While this study did not directly involve Potassium L-lactate administration, it highlights the potential role of potassium levels in exercise-induced muscle damage. Further research is needed to clarify any direct link between Potassium L-lactate and this phenomenon.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。